molecular formula C6H7N3O B1290753 N-(pyrimidin-5-yl)acetamide CAS No. 45810-14-8

N-(pyrimidin-5-yl)acetamide

Cat. No.: B1290753
CAS No.: 45810-14-8
M. Wt: 137.14 g/mol
InChI Key: CDXRYNIAZAHCLX-UHFFFAOYSA-N
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Description

N-(pyrimidin-5-yl)acetamide is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyrimidine, an aromatic heterocycle that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

N-(pyrimidin-5-yl)acetamide is a derivative of pyrimidine, which is an aromatic heterocyclic compound known to display a range of pharmacological effects . The primary targets of this compound are likely to be similar to those of other pyrimidine derivatives, which include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may interact with its targets to inhibit their expression and activities . This could result in the suppression of inflammation and other related processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in inflammation and immune response. For instance, the compound may affect the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . By inhibiting this pathway, this compound could potentially reduce inflammation and pain.

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound should be stored in a refrigerated environment , indicating that its stability and efficacy may be affected by temperature. The impact of other environmental factors on the compound’s action is currently unknown and would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pyrimidin-5-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(pyrimidin-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: N-(pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-pyrimidin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRYNIAZAHCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632177
Record name N-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45810-14-8
Record name N-(Pyrimidin-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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